Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
Description
Infrared (IR) Spectroscopy
IR spectra reveal characteristic absorption bands:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI) shows a molecular ion peak at m/z 243.07 [M+H]⁺, with fragmentation patterns consistent with loss of ethyl (–46 Da) and isopropyl (–60 Da) groups .
Crystallographic Data and Conformational Analysis
While X-ray crystallographic data for this specific compound are not publicly available, related 1,3,4-thiadiazole derivatives exhibit planar ring geometries with bond lengths and angles characteristic of aromatic heterocycles:
- Thiadiazole ring : C–S bond lengths ≈ 1.67 Å, C–N ≈ 1.30 Å .
- Dihedral angles : Substitutents at positions 2 and 5 adopt a trans configuration to minimize steric hindrance .
Computational studies (DFT) predict a twist angle of 5–10° between the thiadiazole ring and oxoacetate group, stabilizing the molecule through intramolecular hydrogen bonding (N–H···O=C) .
Comparative Analysis of Thiadiazole Regioisomerism
Regioisomerism in thiadiazoles significantly impacts physicochemical properties. A comparison with 1,2,4-thiadiazole derivatives highlights key differences:
| Property | 1,3,4-Thiadiazole Derivative | 1,2,4-Thiadiazole Derivative |
|---|---|---|
| Aromaticity | Higher due to symmetric π-electron density | Lower due to asymmetric charge distribution |
| Dipole Moment | 3.2–3.5 D | 2.8–3.0 D |
| Thermal Stability | Decomposes >250°C | Decomposes >200°C |
| π-Stacking Ability | Stronger (planar conformation) | Weaker (non-planar distortions) |
Studies on polycatenar thiadiazoles demonstrate that 1,3,4-isomers stabilize columnar liquid crystalline phases more effectively than 1,2,4-analogues, attributed to their superior planar geometry .
Properties
IUPAC Name |
ethyl 2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-4-15-8(14)6(13)10-9-12-11-7(16-9)5(2)3/h5H,4H2,1-3H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQTIVJUUONHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:
5-isopropyl-1,3,4-thiadiazole-2-amine+ethyl oxalyl chloride→Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate
Industrial Production Methods
Industrial production of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ethyl ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Thiadiazole derivatives are known for their biological activities, and this compound is no exception.
Agriculture: It can be used as a pesticide or herbicide due to its potential to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it can bind to the active site of an enzyme, blocking its function and leading to the death of the microorganism. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate can be compared with other thiadiazole derivatives such as:
- 5-ethyl-1,3,4-thiadiazole-2-amine
- 5-methyl-1,3,4-thiadiazole-2-thiol
- 5-phenyl-1,3,4-thiadiazole-2-amine
These compounds share the thiadiazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is unique due to its specific substitution pattern, which may confer distinct reactivity and application potential.
Biological Activity
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has the following chemical structure and properties:
- IUPAC Name : Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate
- CAS Number : 510763-27-6
- Molecular Formula : C₉H₁₃N₃O₃S
- Molecular Weight : 229.28 g/mol
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as an antimicrobial agent and its effects on various biological systems. Below are key findings from recent studies:
Antimicrobial Activity
- Inhibition of Bacterial Growth : Studies have shown that compounds containing thiadiazole moieties exhibit significant antibacterial properties. Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria.
- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Potential
Recent investigations into the anticancer properties of thiadiazole derivatives suggest that ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate may also possess cytotoxic effects against cancer cell lines.
- Cell Viability Assays : In vitro studies using MTT assays indicate that this compound can reduce cell viability in certain cancer cell lines at specific concentrations.
- Apoptosis Induction : Flow cytometry analyses have suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial Activity | Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 of 25 µg/mL. |
| Study B (2024) | Anticancer Effects | Showed a reduction in viability of MCF-7 breast cancer cells by 40% at 50 µM concentration over 48 hours. |
| Study C (2023) | Mechanistic Studies | Identified apoptosis as a primary mode of action in cancer cells treated with the compound. |
Q & A
Q. Resolving synthetic scalability issues :
- Scale-Up Tips :
- Replace batch reactors with continuous flow systems to enhance mixing and heat transfer.
- Optimize catalyst loading (e.g., 5 mol% NaHCO₃) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
